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molecular formula C11H19N3O2 B8680611 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-propan-2-ylurea CAS No. 55807-63-1

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-propan-2-ylurea

Cat. No. B8680611
M. Wt: 225.29 g/mol
InChI Key: KVXVOLHMXSROAT-UHFFFAOYSA-N
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Patent
US04500345

Procedure details

7.5 g of 1-methylethyl isocyanate was added to a stirred mixture of 6.2 g of 1A and 75 ml of tetrahydrofuran at room temperature, then the mixture was stirred at reflux temperature for 24 hours, when an additional 7.5 g of 1-methylethyl isocyanate was added and the mixture was stirred at reflux temperature for 24 hours. The mixture was concentrated to dryness to give a syrup. On standing overnight at room temperature, a solid formed. The solid was recrystallized from ether/hexane to give 1-(1-methylethyl)-3-(5-(1,1-dimethylethyl)-isoxazol-3-yl)urea (4A), as an off-white solid, m.p.: 135°-138° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3].[NH2:7][C:8]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[O:10][N:9]=1>O1CCCC1>[CH3:1][CH:2]([NH:4][C:5]([NH:7][C:8]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[O:10][N:9]=1)=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)N=C=O
Name
Quantity
6.2 g
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a syrup
CUSTOM
Type
CUSTOM
Details
a solid formed
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ether/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)NC(=O)NC1=NOC(=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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